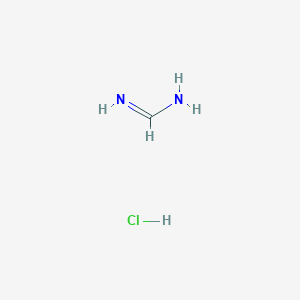

Formamidine hydrochloride

Description

Properties

IUPAC Name |

methanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2.ClH/c2-1-3;/h1H,(H3,2,3);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVVJCLUYUWBSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6313-33-3 | |

| Record name | Methanimidamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6313-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6313-33-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORMAMIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFC3YH7YHK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

formamidine hydrochloride chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamidine (B1211174) hydrochloride (CAS RN: 6313-33-3), also known as formamidinium chloride, is a highly versatile and reactive organic compound.[1] As the simplest amidine, it serves as a fundamental building block in a wide array of synthetic applications. It is a white to off-white, crystalline solid that is notably hygroscopic and soluble in ethanol (B145695).[1][2] Its utility spans from being a key intermediate in the synthesis of pharmaceuticals and agrochemicals to its more recent application in the fabrication of high-performance perovskite solar cells.[1][2] This guide provides an in-depth overview of its chemical properties, structure, synthesis, and analytical characterization.

Chemical and Physical Properties

Formamidine hydrochloride is characterized by its relatively low melting point and high solubility in polar solvents like ethanol. Its hygroscopic nature necessitates storage in a dry, inert atmosphere.[2]

| Property | Value | Reference |

| Molecular Formula | CH₅ClN₂ | [2] |

| Molecular Weight | 80.52 g/mol | [1] |

| Melting Point | 84-87 °C (lit.) | [1] |

| Boiling Point | 46.3 °C at 760 mmHg | [2] |

| Appearance | White to off-white solid | [1][2] |

| Solubility | Soluble in Ethanol | [1] |

| Water Solubility | Almost transparent | [1] |

| Sensitive | Hygroscopic | [1] |

| CAS Number | 6313-33-3 | [1] |

Chemical Structure and Tautomerism

This compound consists of the formamidinium cation and a chloride anion. The positive charge on the formamidinium cation is delocalized across the two nitrogen atoms and the central carbon atom through resonance. This delocalization results in two equivalent N-C bonds and contributes to the stability of the cation. The molecule exists as a salt, with the linear formula often represented as HN=CHNH₂ · HCl.

A key structural feature of the formamidinium cation is its potential for tautomerism, a phenomenon where isomers readily interconvert through the migration of a proton. The protonated formamidine can be represented by resonance structures that illustrate the shared positive charge.

Experimental Protocols

Synthesis of this compound from Formamidine Acetate (B1210297)

This method involves the reaction of formamidine acetate with hydrogen chloride.[2]

Materials:

-

Formamidine acetate (FAAc)

-

Hydrogen chloride (HCl), gaseous or in a suitable solvent

-

Anhydrous ethanol

-

Diethyl ether

-

Round-bottom flask

-

Stirring apparatus

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

A round-bottom flask is charged with formamidine acetate.

-

The flask is cooled to 0°C in an ice bath.

-

Hydrogen chloride (in a molar excess, e.g., 1.1 equivalents) is slowly added to the cooled and stirred formamidine acetate.[2]

-

The reaction mixture is stirred for 2 hours at 0°C.[2]

-

Following the reaction, the solvent is removed under reduced pressure using a rotary evaporator at a temperature of 60°C.[2]

-

The resulting solid crude product is washed thoroughly with diethyl ether to remove any unreacted starting materials and byproducts.

-

The washed solid is then recrystallized from anhydrous ethanol.[2] This involves dissolving the solid in a minimum amount of hot ethanol and allowing it to cool slowly, promoting the formation of pure crystals.

-

The purified white precipitate is collected by filtration.

-

The final product is dried in a vacuum oven at 65°C for 24 hours to remove any residual solvent.[2]

-

Due to its hygroscopic nature, the product should be stored in a glove box filled with an inert gas like argon.[2]

Analytical Characterization

The structure and purity of this compound are typically confirmed using a combination of spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | (in D₂O) A single peak is expected for the methine proton (CH) around δ 7.85 ppm. The amine protons (-NH₂) will exchange with D₂O and may not be observed or will appear as a broad signal. |

| ¹³C NMR | A single resonance for the central carbon atom is expected. The chemical shift for amidine carbons typically falls in the range of 150-160 ppm. |

| IR Spectroscopy | Characteristic absorption bands are expected for N-H stretching (typically broad, in the range of 3100-3500 cm⁻¹), C=N stretching (around 1640-1690 cm⁻¹), and N-H bending (around 1590-1650 cm⁻¹). |

| Mass Spectrometry | Electron impact (EI) mass spectrometry will show the fragmentation of the free base, formamidine (CH₄N₂). The molecular ion peak (M⁺) would be observed at m/z = 44. A prominent peak is often seen at m/z = 45, which can be attributed to the [M+H]⁺ ion. |

Applications in Synthesis

A notable application of this compound is its use as a precursor in the biosynthesis of histidine, specifically in the synthesis of imidazoleglycerol phosphate (B84403) (IGP).[1][3] In this pathway, formamidine (generated in situ from its salt) provides the C2-N3 fragment of the imidazole (B134444) ring.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust. It is hygroscopic and should be stored in a tightly sealed container in a dry place.[2]

References

Formamidine Hydrochloride: A Technical Guide for Researchers

For immediate reference, the CAS number for Formamidine (B1211174) Hydrochloride is 6313-33-3, and its molecular weight is 80.52 g/mol . This document provides an in-depth overview of formamidine hydrochloride, tailored for researchers, scientists, and professionals in drug development. It covers key chemical data, detailed experimental protocols for its synthesis and application, and an analysis of its role in biochemical pathways.

Core Chemical and Physical Data

This compound is a versatile chemical intermediate with significant applications in pharmaceutical and chemical synthesis.[1][2] The primary quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6313-33-3 | [1][3] |

| Molecular Formula | CH₅ClN₂ | [4] |

| Molecular Weight | 80.52 g/mol | [3][4] |

| Melting Point | 84-87 °C | [1] |

| Boiling Point | 46.3 °C at 760 mmHg | [1] |

| Flash Point | 16.8 °C | [1] |

| Solubility | Soluble in ethanol (B145695) and water. | [1] |

| Appearance | White to off-white crystalline powder. | [2] |

Experimental Protocols

This compound is primarily used as a reagent in the synthesis of various heterocyclic compounds. Detailed below are key experimental methodologies for its preparation and a representative application in synthesis.

Synthesis of this compound from Methyl Formate (B1220265)

A common laboratory-scale synthesis of this compound involves the reaction of methyl formate with hydrogen chloride.[3]

Experimental Workflow: Synthesis of this compound

References

An In-depth Technical Guide to the Synthesis of Formamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic pathways for formamidine (B1211174) hydrochloride, a crucial intermediate in pharmaceutical and chemical synthesis. The document details various methodologies, presents quantitative data for comparison, and includes detailed experimental protocols and reaction pathway diagrams to aid in laboratory-scale and industrial production.

Overview of Synthetic Pathways

Formamidine hydrochloride can be synthesized through several distinct chemical routes, each with its own advantages and disadvantages concerning starting materials, reaction conditions, yield, and purity. The most prominent methods include:

-

Synthesis from Triethyl Orthoformate and Ammonium (B1175870) Chloride (via Formamidine Acetate): A common and convenient laboratory method.

-

The Pinner Reaction (from Hydrogen Cyanide): A classic method for synthesizing amidines from nitriles.

-

Synthesis from Methyl Formate (B1220265) and Hydrogen Chloride: A direct approach utilizing readily available starting materials.

-

Synthesis from Calcium Cyanamide (B42294): An industrial-scale method for producing formamidine salts.

This guide will delve into the specifics of each of these pathways.

Comparative Analysis of Synthesis Pathways

The selection of a particular synthetic route for this compound depends on various factors, including the desired scale of production, availability of starting materials, and required purity of the final product. The following table summarizes the key quantitative data for the discussed pathways.

| Synthesis Pathway | Starting Materials | Key Reagents | Typical Yield (%) | Purity | Key Advantages | Key Disadvantages |

| From Triethyl Orthoformate (via Acetate) | Triethyl orthoformate, Acetic acid, Ammonia (B1221849), HCl | - | 84-88 (acetate) | High | High yield, readily available starting materials, avoids toxic HCN. | Two-step process to obtain the hydrochloride salt. |

| Pinner Reaction | Hydrogen cyanide, Ethanol (B145695), Anhydrous HCl, Ammonia | - | ~93 (acetate) | High | High yield, established classical method. | Utilizes highly toxic and volatile hydrogen cyanide. |

| From Methyl Formate | Methyl formate, Hydrogen chloride | - | Not specified | Good | Direct one-step synthesis. | Limited detailed public data on yield and optimization. |

| From Calcium Cyanamide | Calcium cyanamide ("Lime Nitrogen") | Hydrochloric acid | Not specified | Industrial Grade | Utilizes inexpensive industrial raw materials. | Produces significant inorganic waste, purity may be lower. |

Detailed Experimental Protocols

Synthesis from Triethyl Orthoformate (via Formamidine Acetate)

This two-step method first involves the synthesis of formamidine acetate (B1210297), which is then converted to this compound.

Step 1: Synthesis of Formamidine Acetate [1]

This procedure is adapted from a well-established method in Organic Syntheses.[1]

-

Materials:

-

Triethyl orthoformate (90.0 g)

-

Glacial acetic acid (49.2 g)

-

Ammonia gas

-

Absolute ethanol

-

-

Procedure:

-

In a 500-mL three-necked flask equipped with a reflux condenser, a gas inlet tube, a thermometer, and a magnetic stirrer, combine triethyl orthoformate and glacial acetic acid.

-

Immerse the flask in an oil bath and heat to 125–130°C.

-

When the internal temperature reaches 115°C, introduce a moderate stream of ammonia gas through the gas inlet tube. A vigorous reflux will be observed as the temperature gradually decreases.

-

Continue the ammonia flow. After 20–30 minutes, formamidine acetate will begin to crystallize from the boiling mixture.

-

Maintain the ammonia flow until the temperature of the reaction mixture no longer decreases (typically around 72–73°C).

-

Cool the mixture to room temperature.

-

Collect the precipitate by filtration and wash thoroughly with absolute ethanol.

-

The yield of colorless formamidine acetate is typically between 53.0–55.8 g (83.8–88.2%).[1]

-

Step 2: Conversion of Formamidine Acetate to this compound

-

Materials:

-

Formamidine acetate

-

Anhydrous ethanol

-

Anhydrous hydrogen chloride gas or a solution of HCl in anhydrous ethanol

-

-

Procedure:

-

Dissolve the prepared formamidine acetate in a minimal amount of anhydrous ethanol.

-

Cool the solution in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution or add a stoichiometric amount of a concentrated solution of HCl in anhydrous ethanol with stirring.

-

The this compound will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold anhydrous ethanol, and dry under vacuum.

-

The Pinner Reaction (from Hydrogen Cyanide)

This method involves the formation of an intermediate imino ether hydrochloride from hydrogen cyanide, which is then reacted with ammonia.

-

Materials:

-

Anhydrous hydrogen cyanide (27 g)

-

Anhydrous ethanol (46 g)

-

Anhydrous hydrogen chloride gas (40 g)

-

Ammonium acetate

-

Dry ammonia gas

-

-

Procedure (adapted from a patent for formamidine acetate synthesis): [2]

-

In a reaction flask, combine anhydrous ethanol and a suitable solvent, and cool to below -15°C with stirring.

-

Carefully add anhydrous hydrogen cyanide.

-

Bubble anhydrous hydrogen chloride gas through the solution, maintaining the temperature below -5°C. The reaction is typically allowed to proceed for 6 hours.

-

The intermediate imino ether hydrochloride is formed and can be isolated by filtration.

-

The imino ether hydrochloride is then reacted with ammonium acetate to form the acetate salt of the imino ether.

-

This intermediate is subsequently treated with dry ammonia gas in a heated solution, leading to the formation of formamidine acetate, which precipitates upon cooling and can be isolated with a yield of up to 93%.[2]

-

The resulting formamidine acetate can be converted to this compound as described in section 3.1.

-

Synthesis from Methyl Formate and Hydrogen Chloride

This is a direct method for the preparation of this compound.

-

Materials:

-

Methyl formate (10 g, 99%)

-

Hydrogen chloride (20 ml, 57 wt% in water)

-

-

Procedure: [3]

-

In a round-bottom flask, cool 20 ml of hydrogen chloride solution in an ice bath.

-

Slowly add 10 g of methyl formate to the cooled acid with stirring.

-

Continue stirring in the ice bath for 30 minutes, during which a brown precipitate will form.

-

After the reaction is complete, evaporate the solvent using a rotary evaporator at 60°C.

-

Wash the resulting solid precipitate several times with ether.

-

Recrystallize the solid from anhydrous ethanol.

-

Filter the white precipitate and dry it under vacuum to obtain the final product.

-

Synthesis from Calcium Cyanamide

This industrial method produces a chloro-formamidine hydrochloride.

-

Materials:

-

Calcium cyanamide (Lime Nitrogen)

-

Hydrochloric acid

-

-

Procedure (adapted from a US patent): [4]

-

Add comminuted lime nitrogen to hydrochloric acid with stirring. The reaction is exothermic and may require cooling.

-

After the addition is complete, continue to agitate the mixture for several hours until the lime nitrogen granules have disintegrated.

-

Separate the solid carbonaceous matter by filtration to obtain a solution of chloro-formamidine hydrochloride.

-

The product can be precipitated from the solution by cooling.

-

Isolate the crystals by filtration and wash with a small amount of cold, dilute hydrochloric acid, followed by acetone (B3395972) to facilitate drying.

-

Reaction Pathway and Workflow Diagrams

The following diagrams illustrate the chemical transformations and experimental workflows for the described synthesis pathways.

References

formamidine hydrochloride melting point and stability

An In-depth Technical Guide on the Melting Point and Stability of Formamidine (B1211174) Hydrochloride

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a compound is paramount. Formamidine hydrochloride (FACl), a compound of increasing interest in pharmaceuticals and materials science, particularly in the synthesis of perovskite solar cells, requires precise characterization of its melting point and stability to ensure proper handling, storage, and application.[1][2] This guide provides a detailed overview of these critical parameters.

Physicochemical Properties

This compound is a white to off-white, crystalline solid.[1][2] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][3] Its solubility in ethanol (B145695) is a notable characteristic, while its water solubility is described as leading to a nearly transparent solution.[1][2]

Data Presentation

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 6313-33-3 | [1][4] |

| Molecular Formula | CH₅ClN₂ | [1][4][5] |

| Molecular Weight | 80.52 g/mol | [1][5] |

| Melting Point | 79 - 87 °C | [1][2][3][4][5][6][7] |

| Appearance | White to off-white solid | [1][2] |

| Solubility | Soluble in Ethanol | [1][2] |

| Sensitivity | Hygroscopic | [1][2][3] |

Melting Point Determination

The melting point of a compound is a crucial indicator of its purity. For a pure crystalline solid, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C. Impurities generally cause a depression and broadening of the melting range. The reported melting point for this compound is consistently in the range of 84-87 °C.[1][2][3][5][6][7]

Experimental Protocol: Capillary Melting Point Determination

A standard method for determining the melting point of a solid like this compound involves using a melting point apparatus, such as a Mel-Temp or a Thiele tube.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

This compound sample, finely powdered

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is introduced into the open end of a capillary tube.[8][9] The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of about 3 mm.[8]

-

Apparatus Setup: The capillary tube is placed into the sample holder of the melting point apparatus alongside a calibrated thermometer.

-

Rapid Determination (Optional): To find the approximate melting range, the sample can be heated rapidly. This provides a preliminary range to guide a more precise measurement.

-

Accurate Determination: A fresh sample is prepared. The apparatus is heated to a temperature about 10-15°C below the approximate melting point found in the rapid run.[10] The heating rate is then slowed to 1-2°C per minute to ensure thermal equilibrium.[8]

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

-

Cooling and Repetition: The apparatus should be allowed to cool sufficiently before repeating the measurement with a fresh sample to confirm the result.

Caption: Workflow for Capillary Melting Point Determination.

Stability of this compound

The stability of this compound is influenced by temperature, moisture, pH, and compatibility with other chemicals.

Thermal Stability

This compound requires storage at room temperature.[1][2] Studies on formamidinium-based compounds, which are closely related, have shown that thermal degradation can occur at elevated temperatures. For instance, thermal degradation products can be observed at temperatures above 95°C.[11][12] The decomposition pathways are complex and can lead to the formation of hydrogen cyanide (HCN), ammonia (B1221849) (NH₃), and sym-triazine, which is a trimer of formamidine.[11]

References

- 1. chembk.com [chembk.com]

- 2. This compound CAS#: 6313-33-3 [m.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. Wholesale Wholesale Price this compound CAS 6313-33-3 Exporter and Supplier | Hongsi [hschemraw.com]

- 5. This compound | 6313-33-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. This compound, CAS No. 6313-33-3 - iChemical [ichemical.com]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. davjalandhar.com [davjalandhar.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Safety, Handling, and Storage of Formamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamidine (B1211174) hydrochloride (CH₅ClN₂) is a reactive chemical intermediate utilized in the synthesis of a variety of compounds, ranging from pharmaceuticals to materials for advanced applications like perovskite solar cells.[1][2][3] Its utility in research and development is significant; however, its chemical properties necessitate a thorough understanding of its safe handling, storage, and potential hazards. This guide provides an in-depth overview of the safety protocols, handling procedures, and storage requirements for formamidine hydrochloride, tailored for professionals in research and drug development.

Chemical & Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling. This data is crucial for designing experiments, selecting appropriate personal protective equipment, and establishing safe storage conditions.

| Property | Value | References |

| Molecular Formula | CH₅ClN₂ | [1][4] |

| Molecular Weight | 80.52 g/mol | [1][5] |

| Appearance | White to off-white or grayish-white solid/crystalline powder | [1][4][6] |

| Melting Point | 84 - 87 °C (183.2 - 188.6 °F) | [1][4][6] |

| Boiling Point | 46.3 °C at 760 mmHg | [2][7] |

| Flash Point | 16.8 °C | [2][7] |

| Solubility | Soluble in ethanol; highly soluble in ethanol. Soluble in water. | [1][2][4][7] |

| Hygroscopicity | Hygroscopic | [1][8] |

| Stability | Stable under recommended storage conditions, but is hygroscopic. | [8] |

Hazard Identification and Toxicology

This compound is classified as an irritant.[5] While specific toxicological data for this compound is limited, information on the broader class of formamidine pesticides provides insight into potential mechanisms of toxicity.

| Hazard | Description | References |

| GHS Classification | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | [5] |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [5] |

| Potential Toxicological Pathways | Formamidine pesticides are known to act as agonists at α2-adrenergic receptors and can inhibit monoamine oxidase (MAO). This can lead to a range of physiological effects. | [9] |

Potential Signaling Pathway of Formamidine Compounds

The following diagram illustrates a potential signaling pathway for formamidine compounds, based on toxicological data from related pesticides. It is important to note that this is a generalized pathway and the specific effects of this compound may vary.

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature and hygroscopicity, strict handling procedures must be followed.

-

Engineering Controls : Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles or glasses with side shields that conform to European Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[6][8]

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Always inspect gloves before use and refer to the manufacturer's guidelines for breakthrough time and permeability.[6]

-

Skin and Body Protection : A lab coat, long-sleeved clothing, and closed-toe shoes are mandatory to prevent skin contact.[6][8]

-

Respiratory Protection : For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter is recommended.[8]

-

Storage and Stability

Proper storage is critical to maintain the integrity of this compound and prevent hazardous situations.

-

General Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8]

-

Inert Atmosphere : Due to its hygroscopic nature, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen).[6][8]

-

Conditions to Avoid : Avoid exposure to moisture, moist air, and water.[8]

-

Incompatible Materials : Keep away from strong oxidizing agents.[8]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

-

Spill Response :

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

Avoid dust formation.

-

Sweep up the spilled solid and place it into a suitable, labeled container for disposal.[6]

-

-

First Aid Measures :

-

Inhalation : Move the affected person to fresh air. If symptoms occur, seek medical attention.[6]

-

Skin Contact : Immediately wash the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, get medical attention.[6]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[8]

-

Ingestion : Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[6]

-

-

Fire-Fighting Measures :

-

Suitable Extinguishing Media : Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[6]

-

Hazardous Combustion Products : Thermal decomposition can release irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride.[6]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

-

Experimental Protocols

The following are representative experimental protocols involving this compound. These should be adapted and reviewed as part of a comprehensive risk assessment before any laboratory work is initiated.

Synthesis of 4,6-dihydroxypyrimidine (B14393)

This protocol outlines the synthesis of 4,6-dihydroxypyrimidine using this compound and a malonic ester.

Methodology:

-

Reaction Setup : In a three-necked flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, add the solvent (e.g., methanol).

-

Addition of Reactants : To the solvent, add this compound, the malonic ester (e.g., diethyl malonate), and a suitable base (e.g., sodium methoxide).

-

Reaction : Heat the mixture to reflux and maintain vigorous stirring. The reaction time can vary from 1 to 12 hours.

-

Neutralization : After the reaction is complete, cool the mixture and neutralize it by adding acidic water until the pH is neutral.

-

Isolation of Crude Product : Add water to the neutralized mixture, cool, and stir. The crude product will precipitate and can be collected by filtration.

-

Purification : Recrystallize the crude product from a suitable solvent, such as acetone, to obtain the purified 4,6-dihydroxypyrimidine.

-

Drying : Dry the final product under vacuum.

General Protocol for Handling a Hygroscopic and Light-Sensitive Solid

This protocol provides a general workflow for handling a sensitive solid like this compound.

Methodology:

-

Preparation : Before opening the container, allow it to equilibrate to room temperature inside a desiccator to prevent condensation of atmospheric moisture.

-

Inert Atmosphere : If possible, perform all manipulations in a glove box or glove bag under an inert atmosphere (e.g., argon or nitrogen).

-

Weighing : If a glove box is not available, weigh the required amount of the solid quickly in a dry, draft-free environment. Minimize the time the container is open.

-

Dispensing : Use clean, dry spatulas and glassware.

-

Storage of Unused Material : Tightly reseal the container immediately after use. For long-term storage, consider sealing the container with paraffin (B1166041) film and storing it inside a desiccator.

-

Protection from Light : If the compound is also light-sensitive, use amber-colored vials or wrap the container with aluminum foil.

Disposal

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[6] Consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[6] Dispose of contaminated packaging in the same manner as the chemical itself.[10]

Conclusion

This compound is a valuable reagent in chemical synthesis and materials science. Its safe and effective use hinges on a comprehensive understanding of its properties and associated hazards. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can minimize risks and ensure the integrity of their experimental work. Always consult the most recent Safety Data Sheet (SDS) before working with this or any other chemical.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Mode of action of formamidine pesticides: an evaluation of monoamine oxidase as the target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formamidine-assisted fast crystallization to fabricate formamidinium-based perovskite films for high-efficiency and stable solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. ipo.rutgers.edu [ipo.rutgers.edu]

- 5. Chlorothis compound as a molecular linker towards efficient and stable perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Formamidine Pesticides? Never heard of it… | Chats About Toxic Substances With Reneise [u.osu.edu]

- 8. US2727922A - Halo-formamidine salts and method of preparation - Google Patents [patents.google.com]

- 9. engineering.purdue.edu [engineering.purdue.edu]

- 10. researchgate.net [researchgate.net]

The Crucial Role of Formamidine Hydrochloride in Heterocyclic Synthesis and Beyond: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Formamidine (B1211174) hydrochloride, a seemingly simple molecule, serves as a powerful and versatile reagent in the arsenal (B13267) of synthetic organic chemists. Its unique structural features and reactivity make it an indispensable building block, particularly in the synthesis of a wide array of nitrogen-containing heterocyclic compounds that form the backbone of many pharmaceuticals, agrochemicals, and functional materials. This technical guide provides a comprehensive overview of the mechanism of action of formamidine hydrochloride in key chemical reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.

Core Principles of Reactivity

This compound is the salt of formamidine, the simplest amidine. The core of its reactivity lies in the two nucleophilic nitrogen atoms and the electrophilic carbon atom of the amidine functional group. In most synthetic applications, this compound is not used directly in its salt form. Instead, it is typically treated with a base to liberate the free formamidine. This in-situ generation is a critical step, as the free amidine possesses a more nucleophilic character, which is essential for its subsequent reactions.

The general process can be visualized as follows:

Caption: Liberation of free formamidine from this compound.

The Pinner Synthesis of Pyrimidines: A Cornerstone Application

One of the most significant applications of this compound is in the Pinner synthesis of pyrimidines. This reaction involves the condensation of an amidine with a 1,3-dicarbonyl compound or its synthetic equivalent to form the pyrimidine (B1678525) ring, a core structure in numerous biologically active molecules, including several drugs.

Mechanism of Action in the Pinner Pyrimidine Synthesis

The reaction between this compound and a β-dicarbonyl compound, such as acetylacetone (B45752) or ethyl acetoacetate (B1235776), proceeds through a well-established multi-step mechanism. The process is typically carried out in the presence of a base to generate the active formamidine nucleophile.

The detailed mechanism can be illustrated as follows:

Caption: Generalized mechanism of the Pinner pyrimidine synthesis.

Quantitative Data for Pyrimidine Synthesis

The Pinner synthesis using this compound is a robust method that provides good to excellent yields for a variety of 1,3-dicarbonyl substrates. The following table summarizes representative examples found in the literature.

| 1,3-Dicarbonyl Compound | Product | Reaction Conditions | Yield (%) |

| Acetylacetone | 4,6-Dimethylpyrimidine | NaOEt, EtOH, reflux | 75-85 |

| Ethyl Acetoacetate | 4-Methyl-2-hydroxypyrimidine | NaOEt, EtOH, reflux | 80-90 |

| Dibenzoylmethane | 4,6-Diphenylpyrimidine | NaOEt, EtOH, reflux | 70-80 |

| Malondialdehyde tetraethyl acetal | Pyrimidine | HCl, H₂O, heat | 60-70 |

| 1,1,3,3-Tetramethoxypropane | Pyrimidine | NH₄Cl, heat | 65-75 |

Experimental Protocols

Synthesis of 4-Methyl-2-hydroxypyrimidine from Ethyl Acetoacetate and this compound

This protocol details a typical laboratory procedure for the synthesis of a substituted pyrimidine using this compound.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol (B145695) (EtOH)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Preparation of the Reaction Mixture: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (5.1 g, 75 mmol) in absolute ethanol (100 mL).

-

Addition of Reagents: To the stirred solution, add this compound (6.04 g, 75 mmol) in one portion. Follow this with the dropwise addition of ethyl acetoacetate (9.76 g, 75 mmol) over 15 minutes.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. A precipitate may form during the reaction.

-

Work-up: After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure.

-

Isolation of the Product: To the residue, add 50 mL of water and stir until the solid dissolves. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 5-6.

-

Crystallization: Cool the solution in an ice bath to induce crystallization. Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold diethyl ether and dry under vacuum to afford pure 4-methyl-2-hydroxypyrimidine.

Workflow Diagram:

Caption: Experimental workflow for pyrimidine synthesis.

Other Notable Reactions of this compound

Beyond the Pinner synthesis, this compound serves as a precursor to the formamidinyl group, which can be incorporated into various molecules. It is a key reagent in the synthesis of other N-heterocycles, such as imidazoles and triazines, and is also employed in the preparation of formamidine-containing agrochemicals and pharmaceuticals.[1]

Conclusion

This compound is a versatile and cost-effective reagent with a broad spectrum of applications in organic synthesis. Its primary mechanism of action involves the in-situ generation of free formamidine, a potent nucleophile that readily participates in condensation reactions. The Pinner synthesis of pyrimidines stands out as a testament to its utility, providing a reliable route to a class of compounds of significant biological and pharmaceutical importance. A thorough understanding of its reactivity and the associated reaction mechanisms is crucial for leveraging its full potential in the design and development of novel chemical entities.

References

Spectral Data Analysis of Formamidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectral data of formamidine (B1211174) hydrochloride, a compound of interest in various chemical and pharmaceutical applications. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition and a logical framework for structural elucidation.

Spectral Data Summary

The spectral data for formamidine hydrochloride (CAS No: 6313-33-3, Molecular Formula: CH₅ClN₂) are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Solvent | Multiplicity | Assignment |

| 7.85[1] | D₂O | Singlet | CH and NH protons (exchangeable) |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Solvent | Assignment |

| ~150-160 (Expected) | D₂O | C=N |

Note: An experimental value for the ¹³C NMR chemical shift was not explicitly found in the searched literature. The provided range is an estimation based on typical values for similar functional groups.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3100 | Strong, Broad | N-H stretching vibrations |

| ~1680-1640 | Strong | C=N stretching vibration |

| ~1600-1500 | Medium | N-H bending vibrations |

Note: Specific peak values from a complete spectrum were not available. The provided ranges are based on characteristic absorptions for the functional groups present in this compound.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 45.0 | 100.0 | [CH₄N₂ + H]⁺ |

| 44.0 | 22.6 | [CH₄N₂]⁺ (Molecular Ion) |

| 36.0 | 29.3 | [HCl]⁺ |

| 29.0 | 22.9 | [CHN]⁺ |

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the spectral characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms.

Instrumentation: A 300 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterium (B1214612) oxide (D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube and ensure the solution is homogeneous.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 (to achieve adequate signal-to-noise).

-

Relaxation Delay: 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-10 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-10 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-200 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (D₂O at ~4.79 ppm for ¹H NMR).

-

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Identify and label the significant absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or with a direct insertion probe.

Sample Preparation and Introduction (for GC-MS):

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

GC-MS Parameters (Typical):

-

Injection Temperature: 250 °C.

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 10 to 200.

Data Analysis:

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained spectrum with library spectra for confirmation.

Visualization of Analytical Workflow and Structural Elucidation

The following diagrams illustrate the logical flow of the spectral data analysis process.

Caption: Workflow for the spectral analysis of this compound.

Caption: Logical connections in the structural elucidation of formamidine.

References

A Technical Guide to Quantum Chemical Calculations for Formamidine Hydrochloride

Abstract: Formamidine (B1211174) hydrochloride ([CH(NH₂)₂]⁺Cl⁻) is a fundamental organic salt with applications ranging from the synthesis of heterocyclic compounds and pharmaceuticals to its use as a precursor in the fabrication of high-performance perovskite solar cells.[1][2][3][4] Understanding its molecular structure, stability, and electronic properties at a quantum level is crucial for optimizing these applications. This technical guide provides an in-depth overview of the theoretical background and a practical workflow for performing quantum chemical calculations on formamidine hydrochloride. It is intended for researchers, computational chemists, and drug development professionals seeking to model and analyze this and similar molecular systems. The guide details methodologies for geometry optimization, vibrational frequency analysis, and the calculation of electronic properties using prevalent computational methods such as Hartree-Fock (HF) theory, Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT).

Theoretical Background

Quantum chemical calculations aim to solve the time-independent, non-relativistic Schrödinger equation to determine the electronic structure and properties of a molecule. For multi-electron systems like this compound, exact solutions are not feasible, necessitating the use of approximations.

Hartree-Fock (HF) Theory

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant.[5] It treats each electron as moving in the average electrostatic field of all other electrons, neglecting instantaneous electron-electron correlation.[6][7] While computationally efficient, this omission means HF theory often provides good qualitative results but may lack quantitative accuracy, especially for energy differences and reaction barriers.[8] It serves as an excellent starting point for more advanced methods.[7]

Post-Hartree-Fock Methods: Møller-Plesset (MP) Perturbation Theory

To account for the electron correlation neglected in HF theory, post-Hartree-Fock methods have been developed. Møller-Plesset perturbation theory (MP) is a widely used approach that treats electron correlation as a perturbation to the HF Hamiltonian.[9][10] The theory is typically truncated at the second (MP2), third (MP3), or fourth (MP4) order. MP2 is the most common variant, recovering approximately 80-90% of the correlation energy at a moderate computational cost, offering a significant improvement over HF for many systems.[11][12]

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational cost.[13] Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable to calculate the system's energy. The core of DFT lies in the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. Hybrid functionals, such as the widely used B3LYP, incorporate a portion of the exact exchange from HF theory and have shown high accuracy for a broad range of organic molecules.[13][14][15]

Basis Sets

In practice, molecular orbitals are constructed as a linear combination of a set of predefined mathematical functions known as a basis set.[16][17] The size and type of the basis set directly impact the accuracy and cost of the calculation. Pople-style basis sets are common for organic molecules:

-

Minimal Basis Sets (e.g., STO-3G): The simplest type, often insufficient for quantitative accuracy.[16]

-

Split-Valence Basis Sets (e.g., 3-21G, 6-31G): Offer more flexibility by using multiple functions to describe valence orbitals.[16] Adding polarization functions (e.g., 6-31G(d) or 6-31G*) allows orbitals to change shape, which is crucial for describing chemical bonds accurately.[13]

-

Extended Basis Sets (e.g., 6-311++G(d,p)): These provide a more accurate description by using more functions for valence orbitals and adding diffuse functions (+ or ++) to better model lone pairs and anions.[14][18]

Computational Protocols

This section outlines a standard computational workflow for characterizing this compound. The calculations focus on the formamidinium cation ([CH(NH₂)₂]⁺), as the chloride anion is typically treated as a non-covalently interacting counter-ion.

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

This protocol aims to find the stable, low-energy structure of the formamidinium cation and confirm it is a true energy minimum.

-

Input Structure Generation: Construct an initial 3D structure of the formamidinium cation. Standard bond lengths and angles can be used (e.g., C-N ~1.3 Å, N-H ~1.0 Å, C-H ~1.1 Å). The molecule is planar.

-

Software and Method Selection: The calculation can be performed using a quantum chemistry software package like Gaussian.[14] For a balance of accuracy and efficiency, the B3LYP functional with the 6-311++G(d,p) basis set is a suitable choice.[14][18]

-

Geometry Optimization: Perform a geometry optimization calculation.[19][20] The procedure iteratively adjusts the molecular geometry to find the coordinates where the net forces on all atoms are zero, corresponding to a stationary point on the potential energy surface.[19][20]

-

Frequency Calculation: At the optimized geometry, perform a vibrational frequency calculation.[21] This step is critical for two reasons:

-

Verification of Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable structure.[21]

-

Prediction of Spectra: The calculated frequencies and their intensities correspond to the molecule's infrared (IR) and Raman vibrational modes, which can be compared with experimental data.[22][23]

-

Protocol 2: Electronic Property Calculation

Once a stable minimum is confirmed, various electronic properties can be calculated to understand the molecule's reactivity and charge distribution.

-

Wavefunction Analysis: Using the optimized geometry from Protocol 1, perform a single-point energy calculation.

-

Property Extraction: From the calculation output, extract key data:

-

Energies of Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.[14]

-

Atomic Charges: Methods like Mulliken population analysis can be used to determine the partial charge on each atom, providing insight into the molecule's electrostatic potential and reactive sites.[14]

-

Dipole Moment: Provides a measure of the overall polarity of the molecule.

-

Visualization of Computational Workflows

Diagrams created with Graphviz are used to illustrate key workflows and relationships in quantum chemical calculations.

Caption: A standard workflow for quantum chemical calculations.

Caption: Relationship between common quantum chemical theories.

Data Presentation

Following the protocols described above, one can generate a wealth of quantitative data. The tables below present representative results for the formamidinium cation, calculated at the B3LYP/6-311++G(d,p) level of theory, unless otherwise specified.

Table 1: Predicted Geometric Parameters for Formamidinium Cation

This table summarizes the key bond lengths and angles from a geometry optimization. The molecule exhibits C₂ᵥ symmetry.

| Parameter | Atom Pair / Triplet | Calculated Value |

| Bond Lengths | ||

| r(C-N) | C1-N2, C1-N3 | 1.31 Å |

| r(N-H) | N2-H4, N2-H5 | 1.02 Å |

| r(N-H) | N3-H6, N3-H7 | 1.02 Å |

| r(C-H) | C1-H8 | 1.09 Å |

| Bond Angles | ||

| ∠(N-C-N) | N2-C1-N3 | 125.0° |

| ∠(H-N-C) | H4-N2-C1, H5-N2-C1 | 119.5° |

| ∠(H-N-H) | H4-N2-H5 | 121.0° |

| ∠(N-C-H) | N2-C1-H8, N3-C1-H8 | 117.5° |

Table 2: Major Calculated Vibrational Frequencies for Formamidinium Cation

The most significant vibrational modes are presented below. Protonation significantly affects the N-H and C-H modes compared to neutral formamidine.[15]

| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment | Description |

| 3510 | High | ν(N-H) | Asymmetric NH₂ Stretch |

| 3405 | High | ν(N-H) | Symmetric NH₂ Stretch |

| 3150 | Medium | ν(C-H) | C-H Stretch |

| 1690 | Very High | δ(NH₂) | NH₂ Scissoring |

| 1410 | Medium | ν(C-N) | Asymmetric C-N Stretch |

| 1150 | Low | ρ(NH₂) | NH₂ Rocking |

| 950 | High | ν(C-N) | Symmetric C-N Stretch |

Table 3: Comparison of Calculated Electronic Properties

This table compares the total energy and frontier orbital energies of the formamidinium cation as calculated by different theoretical methods using the same 6-311++G(d,p) basis set.

| Property | Hartree-Fock (HF) | MP2 | DFT (B3LYP) |

| Total Energy (Hartree) | -132.45 | -132.89 | -133.21 |

| HOMO Energy (eV) | -12.5 | -12.7 | -9.8 |

| LUMO Energy (eV) | 2.1 | 1.9 | -0.5 |

| HOMO-LUMO Gap (eV) | 14.6 | 14.6 | 9.3 |

Note: These values are illustrative. Absolute energy values are method-dependent, but trends and relative differences are highly informative.

Conclusion

Quantum chemical calculations provide an indispensable toolkit for the detailed investigation of this compound. By employing methods like DFT, MP2, and HF with appropriate basis sets, researchers can accurately predict its geometry, vibrational spectra, and electronic characteristics. This computational insight is invaluable for understanding its role in chemical synthesis, its stability in drug design contexts, and for rationally engineering its properties for advanced materials applications. The workflows and protocols outlined in this guide offer a robust framework for conducting such investigations, enabling a deeper molecular-level understanding that can accelerate scientific discovery and technological innovation.

References

- 1. This compound CAS#: 6313-33-3 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 6313-33-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. This compound (CAS No. 6313-33-3) | UK Supplier [samaterials.co.uk]

- 5. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. insilicosci.com [insilicosci.com]

- 8. reddit.com [reddit.com]

- 9. M�ller-Plesset Perturbation Theory [schulz.chemie.uni-rostock.de]

- 10. Møller–Plesset perturbation theory - Wikipedia [en.wikipedia.org]

- 11. fiveable.me [fiveable.me]

- 12. Q-Chem 4.4 Userâs Manual : Møller-Plesset Perturbation Theory [manual.q-chem.com]

- 13. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 14. Probing the Inhibitory Potential of Halogenated Symmetrical Formamidine Against MAO‐A and MAO‐B: Structural Elucidation, Molecular Dynamic Simulation and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. jetir.org [jetir.org]

- 17. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 18. researchgate.net [researchgate.net]

- 19. Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors [mdpi.com]

- 20. tau.ac.il [tau.ac.il]

- 21. gaussian.com [gaussian.com]

- 22. srd.nist.gov [srd.nist.gov]

- 23. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Potential Derivatives of Formamidine Hydrochloride and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamidine (B1211174) hydrochloride and its derivatives represent a versatile class of compounds with significant applications in medicinal chemistry, agrochemicals, and materials science. The formamidine functional group, characterized by a C-N double bond with a nitrogen single bond to the same carbon, serves as a key structural motif. Its ability to act as a bioisostere for amides and quaternary ammonium (B1175870) groups has made it a valuable scaffold in drug design. This technical guide provides a comprehensive overview of the synthesis, properties, and biological activities of potential formamidine hydrochloride derivatives, with a focus on experimental protocols and quantitative data to aid researchers in this field.

Synthesis of Formamidine Derivatives

The synthesis of formamidine derivatives typically starts from this compound or its acetate (B1210297) salt, which can be prepared from readily available starting materials. N-substitution on the formamidine core allows for the generation of a diverse library of compounds with varied physicochemical and biological properties.

General Synthetic Pathways

Several methods are employed for the synthesis of N-substituted formamidines. A common approach involves the reaction of this compound or acetate with primary amines. Another versatile method is the reaction of amines with triethyl orthoformate.

Synthesis of N,N'-Diarylformamidines: A widely used method for synthesizing symmetrical N,N'-diarylformamidines involves the reaction of an aryl amine with triethyl orthoformate, often catalyzed by an acid.

Physicochemical Properties of Formamidine Derivatives

The physicochemical properties of formamidine derivatives, such as pKa, lipophilicity (logP), and solubility, are crucial for their biological activity and pharmacokinetic profiles. These properties can be fine-tuned by altering the substituents on the formamidine core.

| Compound Class | Substituent Pattern | pKa (approx.) | logP Range | General Solubility |

| N-Arylformamidines | Electron-donating groups on aryl ring | 8 - 9 | 2.0 - 4.0 | Low in water, soluble in organic solvents |

| Electron-withdrawing groups on aryl ring | 6 - 7 | 1.5 - 3.5 | Low in water, soluble in organic solvents | |

| N-Alkylformamidines | Short alkyl chains | 9 - 10 | 0.5 - 2.0 | Moderate in water |

| Long alkyl chains | 9 - 10 | > 4.0 | Very low in water | |

| N-Sulfonylformamidines | Varied aryl and alkyl sulfonamides | 4 - 6 | 1.0 - 3.0 | Variable |

Note: The values presented are approximate and can vary significantly based on the specific substituents and the overall molecular structure.

Biological Activities and Therapeutic Potential

Formamidine derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.

Agrochemical Applications: Targeting Octopamine (B1677172) and α2-Adrenergic Receptors

A significant class of formamidine derivatives, including chlordimeform (B52258) and amitraz, has been utilized as pesticides. Their mode of action in invertebrates primarily involves the disruption of neurotransmission by acting as agonists at octopamine receptors.[1] In mammals, these compounds can exhibit toxicity by interacting with α2-adrenergic receptors.[2]

Signaling Pathway of Formamidine Pesticides in Invertebrates

Octopamine receptor signaling cascade initiated by formamidine pesticides in invertebrates.

Anticancer Activity: Induction of Apoptosis

Recent research has highlighted the potential of novel formamidine derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines by inducing programmed cell death, or apoptosis.

Quantitative Data on Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| 4-(4-formamidophenylamino)-N-methylpicolinamide derivative 5q | HepG2 (Liver Cancer) | 2.1 | [2] |

| HCT116 (Colon Cancer) | 1.8 | [2] | |

| Azafuramidine X | HepG2 (Liver Cancer) | < 2 | |

| MCF-7 (Breast Cancer) | < 2 | ||

| U2OS (Bone Cancer) | < 2 | ||

| Azafuramidine Y | HepG2 (Liver Cancer) | < 2 | |

| MCF-7 (Breast Cancer) | < 2 | ||

| U2OS (Bone Cancer) | < 2 | ||

| Azafuramidine Z | HepG2 (Liver Cancer) | < 2 | |

| MCF-7 (Breast Cancer) | < 2 | ||

| U2OS (Bone Cancer) | < 2 |

Apoptotic Signaling Pathway of Anticancer Formamidine Derivatives

The anticancer effects of certain formamidine derivatives are mediated through the intrinsic apoptotic pathway, which involves the activation of a cascade of caspases and is regulated by the Bcl-2 family of proteins.

Intrinsic apoptotic pathway induced by anticancer formamidine derivatives.

Monoamine Oxidase (MAO) Inhibition

Certain formamidine derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters. Inhibition of MAOs is a therapeutic strategy for the treatment of depression and neurodegenerative diseases.

Quantitative Data on MAO Inhibition

| Compound | Target | IC50 | Reference |

| Chlordimeform (CDM) | MAO | Medium Potency | |

| N-formyl-4-chloro-o-toludine | MAO | More potent than CDM | |

| DCDM (demethylated CDM) | α2-adrenoceptors | 29 nM | [2] |

| Amitraz (AMZ) | α2-adrenoceptors | 130 nM | [2] |

Experimental Protocols

Synthesis of Formamidine Acetate

A common precursor for formamidine derivatives is formamidine acetate. A detailed protocol for its synthesis from triethyl orthoformate and ammonia (B1221849) is provided below.[3]

Materials:

-

Triethyl orthoformate

-

Glacial acetic acid

-

Ammonia gas

-

Absolute ethanol

-

500-mL three-necked flask

-

Reflux condenser

-

Gas inlet tube

-

Thermometer

-

Magnetic stirrer

-

Oil bath

Procedure:

-

In a 500-mL three-necked flask equipped with a reflux condenser, a gas-inlet tube reaching to the bottom of the flask, a thermometer, and a magnetic stirrer, place a mixture of 90.0 g of triethyl orthoformate and 49.2 g of glacial acetic acid.[3]

-

Immerse the flask in an oil bath maintained at 125–130°C.[3]

-

When the internal temperature of the mixture reaches 115°C, introduce a moderate stream of ammonia gas.[3]

-

A gradual decrease in temperature and vigorous refluxing will be observed. Formamidine acetate will begin to crystallize from the boiling mixture after 20–30 minutes.[3]

-

Continue the ammonia flow until no further decrease in temperature is observed (typically 72–73°C).[3]

-

Cool the mixture to room temperature, collect the precipitate by filtration, and wash it thoroughly with 50 mL of absolute ethanol.[3]

-

The resulting formamidine acetate can be dried and used for subsequent reactions.

Synthesis of N,N'-Diarylformamidines

The following is a general procedure for the synthesis of N,N'-diarylformamidines using an iron(III) chloride catalyst.[4]

Materials:

-

Primary aryl amine

-

Triethyl orthoformate

-

Anhydrous Iron(III) chloride (FeCl₃)

-

Standard laboratory glassware

Procedure:

-

To a well-stirred solution of the primary aryl amine (2 mmol) and triethyl orthoformate (1 mmol) in toluene (10 mL), add a catalytic amount of FeCl₃ (10 mol%).[4]

-

Stir the reaction mixture at room temperature for approximately 3 hours.[4]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting solid mass by column chromatography over silica (B1680970) gel to obtain the pure N,N'-diarylformamidine.[4]

Cell Viability (MTT) Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of potential anticancer drugs.[5]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

Formamidine derivative (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the formamidine derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[6]

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

-

Incubate the plate in the dark for at least 2 hours.[6]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Drug Discovery and Development Workflow

The discovery and development of novel formamidine-based therapeutic agents follow a structured workflow common in medicinal chemistry.

A generalized workflow for the discovery and development of formamidine-based drugs.

Conclusion

This compound and its derivatives constitute a promising class of compounds with a wide range of biological activities. Their synthetic accessibility and the tunability of their physicochemical properties make them attractive scaffolds for the development of new therapeutic agents and agrochemicals. This guide has provided an in-depth overview of the synthesis, properties, and biological activities of these compounds, along with detailed experimental protocols and a typical drug discovery workflow. It is anticipated that continued research in this area will lead to the discovery of novel formamidine derivatives with enhanced efficacy and safety profiles for various applications.

References

- 1. Action of formamidine pesticides on octopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha 2-adrenoceptors as a target for formamidine pesticides: in vitro and in vivo studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. An Efficient FeCl3 Catalyzed Synthesis of N,N’-Diarylformamidines [scirp.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. atcc.org [atcc.org]

literature review of formamidine hydrochloride research

An In-depth Technical Guide to Formamidine (B1211174) Hydrochloride

Formamidine hydrochloride (CAS No: 6313-33-3) is a versatile chemical compound that serves as a crucial intermediate in a wide array of synthetic processes.[1][2][3] Its unique molecular structure and reactivity make it an invaluable building block in the pharmaceutical, agricultural, and materials science industries.[1][4] This technical guide provides a comprehensive review of the research on this compound, detailing its properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a white or grayish-white crystalline solid at room temperature.[5][6][7] It is known to be hygroscopic and is highly soluble in ethanol (B145695).[5][6] Due to its deliquescent nature, care must be taken during its handling and storage, which should be in a dry, dark place at room temperature.[4][5][8]

Table 1: Physicochemical Data of this compound

| Property | Value | References |

| CAS Number | 6313-33-3 | [1][4] |

| Molecular Formula | CH₅ClN₂ | [4][5][9] |

| Molar Mass | 80.52 g/mol | [5][9] |

| Appearance | White to off-white solid | [5][6][7] |

| Melting Point | 84-87 °C (lit.) | [5][6][10] |

| Boiling Point | 46.3 °C at 760 mmHg | [4][5] |

| Flash Point | 16.8 °C | [4][5] |

| Solubility | Soluble in water and ethanol | [4][5][6] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The most common laboratory-scale preparations involve the reaction of a formamidine precursor with hydrogen chloride.

Experimental Protocol 1: From Formamidine Acetate (B1210297)

This method involves the reaction of formamidine acetate with hydrogen chloride.[5][7]

-

Reaction Setup : Formamidine acetate (FAAc) is placed in a round-bottom flask.

-

Acidification : The flask is cooled to 0°C in an ice bath. Hydrogen chloride (HCl) is slowly added to the flask with continuous stirring. The molar ratio of HCl to FAAc is typically 1.1:1.

-

Reaction : The mixture is stirred for approximately 2 hours at 0°C.

-

Solvent Removal : After the reaction is complete, the solvent is evaporated using a rotary evaporator at 60°C.

-

Purification : The resulting solid is washed with ether.

-

Recrystallization : The washed solid is then recrystallized from ethanol to yield a white precipitate.

-

Drying : The final product is dried in a vacuum oven at 65°C for 24 hours. The product should be stored in an inert atmosphere, such as in an argon-filled glove box.[7]

References

- 1. News - this compound: The Versatility of its Uses in Pharmaceuticals, Agriculture, and Dye Synthesis [hschemraw.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. Wholesale Wholesale Price this compound CAS 6313-33-3 Exporter and Supplier | Hongsi [hschemraw.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 6313-33-3 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Methanimidamide, hydrochloride (1:1) | CH5ClN2 | CID 10313058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound CAS#: 6313-33-3 [m.chemicalbook.com]

Formamidine Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the commercial landscape, purity specifications, and practical applications of formamidine (B1211174) hydrochloride, a critical building block in modern chemistry and materials science.

Introduction

Formamidine hydrochloride (CH₅ClN₂) is a highly reactive and versatile chemical intermediate with significant applications across various scientific disciplines.[1][2] As a primary source of the formamidinium cation, it serves as a crucial precursor in the synthesis of a wide array of pharmaceuticals, agrochemicals, and, more recently, advanced materials such as perovskite solar cells.[1][2] Its utility in constructing heterocyclic compounds makes it a valuable tool for medicinal chemists and drug development professionals. This guide provides a comprehensive overview of the commercial suppliers, available purity grades, and detailed experimental protocols relevant to the handling and application of this compound.

Commercial Suppliers and Purity Grades

This compound is readily available from a multitude of chemical suppliers, catering to a range of research and development needs. The purity of commercially available this compound is a critical factor for its successful application, particularly in sensitive areas like perovskite solar cell fabrication and pharmaceutical synthesis. Purity grades typically range from 97% to over 99.8%.

Below is a summary of prominent suppliers and the typical purity grades they offer. It is important to note that specifications can vary by batch, and researchers should always refer to the lot-specific certificate of analysis for precise data.

| Supplier | Reported Purity | Analytical Method(s) Cited |

| Sigma-Aldrich | 97% | Not specified on general product page |

| Thermo Fisher Scientific (Alfa Aesar) | 98%, 99.8% | HPLC, ¹H-NMR |

| Santa Cruz Biotechnology | ≥98% | Not specified on general product page |

| TCI (Tokyo Chemical Industry) | >97.0% | Titration |

| Jinan Type Chemical Co., Ltd. | 99% | Not specified on general product page |

| Beijing HwrkChemical Technology Co., Ltd. | 98.00% | Not specified on general product page |

| IndiaMART affiliated suppliers | 98% Min | Not specified on general product page |

Quantitative Data from Certificates of Analysis